

Physicochemical Properties of 1,2,3,6,7-Pentachloronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,6,7-Pentachloronaphthalene

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This technical guide provides a comprehensive overview of the known physicochemical properties of the specific polychlorinated naphthalene (PCN) congener, **1,2,3,6,7-Pentachloronaphthalene**. PCNs are a class of persistent organic pollutants, and understanding their physical and chemical characteristics is crucial for assessing their environmental fate, toxicological profiles, and potential for bioremediation. This document compiles available data, outlines standard experimental methodologies for property determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

Precise experimental determination of the physicochemical properties of individual PCN congeners is often challenging due to the complexity of their synthesis and purification. Consequently, much of the available data for **1,2,3,6,7-Pentachloronaphthalene** is derived from computational models. The following tables summarize the available quantitative data for this compound, clearly distinguishing between experimental and calculated values where applicable.

Identifier	Value	Source	
Chemical Name	1,2,3,6,7-Pentachloronaphthalene	IUPAC	
CAS Number	150224-16-1	[1]	
Molecular Formula	C ₁₀ H ₃ Cl ₅	[1]	
Molecular Weight	300.40 g/mol	[1] [2]	
SMILES	Clc1cc2cc(Cl)c(Cl)c(Cl)c2cc1C 	[2]	
InChI Key	MKCASBPTHPJCDC-UHFFFAOYSA-N	[2]	
Physicochemical Property	Value	Method	Source
Melting Point	No experimental data available	-	-
Boiling Point	No experimental data available	-	-
Vapor Pressure	No experimental data available	-	-
Water Solubility (logS)	-6.70	Calculated (Crippen Method)	[2]
Octanol-Water Partition Coefficient (logP)	6.107	Calculated (Crippen Method)	[2]

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for **1,2,3,6,7-Pentachloronaphthalene** are not readily available in the reviewed literature, standard methodologies are employed for the determination of key physicochemical properties of organic compounds. These methods are generally applicable and would be suitable for the characterization of this compound.

Melting Point Determination

A standard method for determining the melting point of a solid crystalline substance is through capillary melting point apparatus.

- Principle: A small, powdered sample of the purified compound is packed into a thin-walled capillary tube. The tube is then placed in a heated block or oil bath, and the temperature is slowly increased. The temperature range over which the substance melts is observed and recorded as the melting point.
- Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer or digital temperature probe.
- Procedure:
 - A small amount of the dry, purified **1,2,3,6,7-pentachloronaphthalene** is finely powdered.
 - The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For a solid compound like **1,2,3,6,7-pentachloronaphthalene**, the boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. A common method is micro boiling point determination.

- Principle: A small amount of the substance is heated in a tube along with an inverted, sealed capillary tube. As the substance is heated, the air trapped in the capillary tube expands. At the boiling point, the vapor pressure of the substance equals the external pressure, and a rapid stream of bubbles will emerge from the capillary.
- Apparatus: Thiele tube or similar heating bath, small test tube, sealed capillary tube, thermometer.
- Procedure:
 - A small amount of the sample is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed open-end down into the test tube.
 - The test tube is attached to a thermometer and heated in an oil bath.
 - The temperature is raised until a steady stream of bubbles emerges from the capillary tube.
 - The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Water Solubility Determination

The shake-flask method is a classical and widely used technique for determining the water solubility of a compound.

- Principle: A known amount of the substance is shaken in a flask with a known volume of water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.
- Apparatus: Constant temperature shaker bath, flasks with stoppers, analytical balance, centrifuge, analytical instrument for quantification (e.g., Gas Chromatograph with Electron Capture Detector (GC-ECD) for chlorinated compounds).
- Procedure:

- An excess amount of **1,2,3,6,7-pentachloronaphthalene** is added to a flask containing a known volume of deionized water.
- The flask is sealed and agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The solution is then centrifuged or filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the aqueous phase is quantified using a suitable analytical method, such as GC-ECD.

Octanol-Water Partition Coefficient (logP) Determination

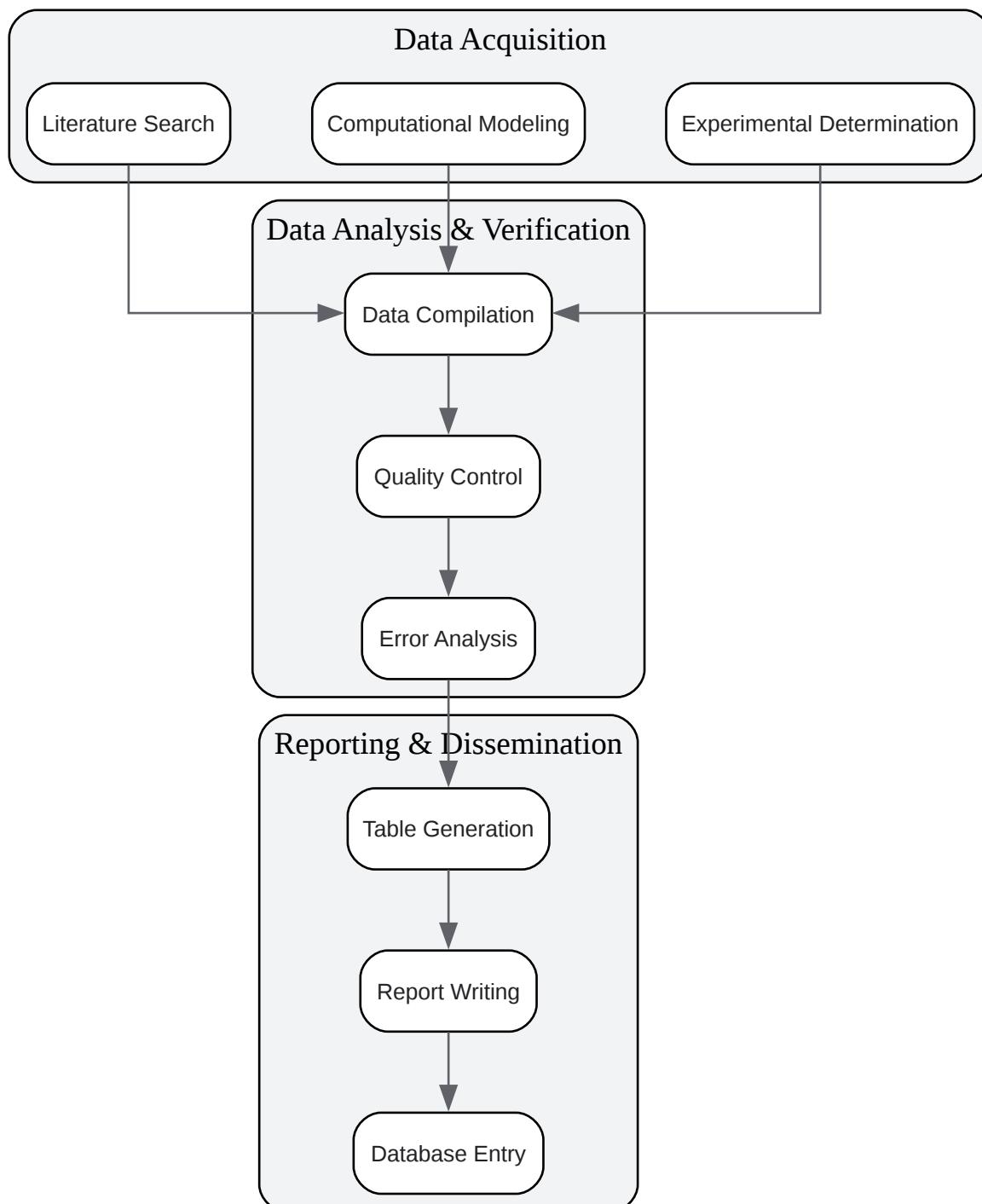
The shake-flask method is also the standard protocol for determining the octanol-water partition coefficient.

- Principle: The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two immiscible phases until equilibrium is reached. The concentration of the compound in each phase is then measured.
- Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., GC-ECD).
- Procedure:
 - A known amount of **1,2,3,6,7-pentachloronaphthalene** is dissolved in either n-octanol or water.
 - This solution is added to a separatory funnel containing the other solvent (water or n-octanol, respectively). The volumes of the two phases are known.
 - The separatory funnel is shaken for a set period to allow for partitioning.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of the compound in both the n-octanol and water phases is determined analytically.

- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.

Logical Workflow for Physicochemical Characterization

The determination and reporting of physicochemical properties for a compound like **1,2,3,6,7-Pentachloronaphthalene** follows a structured workflow. This process ensures data quality and proper documentation.



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Physicochemical Property Determination Workflow

In conclusion, while experimental data for several key physicochemical properties of **1,2,3,6,7-pentachloronaphthalene** are currently lacking in the public domain, computational estimates

provide valuable initial insights. The standard experimental protocols outlined in this guide serve as a foundation for any future laboratory efforts to characterize this and other related persistent organic pollutants. A systematic approach to data acquisition, analysis, and reporting is essential for building a robust and reliable understanding of these environmentally significant compounds.

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